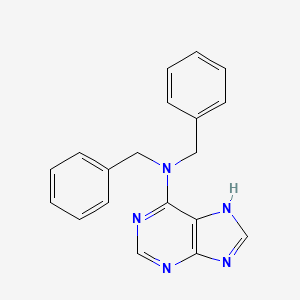![molecular formula C33H29N5O4S B12133859 (2Z)-6-(4-methoxybenzyl)-2-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12133859.png)
(2Z)-6-(4-methoxybenzyl)-2-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2Z)-6-(4-methoxybenzyl)-2-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including the formation of the core thiazolo[3,2-b][1,2,4]triazine ring system, followed by the introduction of various substituents. Common synthetic routes may involve:
Cyclization Reactions: Formation of the thiazolo[3,2-b][1,2,4]triazine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of substituents such as the 4-methoxybenzyl and pyrazolyl groups through nucleophilic or electrophilic substitution reactions.
Condensation Reactions: Formation of the final product through condensation reactions involving aldehydes or ketones.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl and pyrazolyl groups.
Reduction: Reduction reactions may target the carbonyl groups within the thiazolo[3,2-b][1,2,4]triazine ring.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, such compounds may be investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, or other bioactive agents.
Medicine
Medicinal chemistry applications may include the development of new drugs for the treatment of various diseases, such as cancer, infectious diseases, or neurological disorders.
Industry
In the industrial sector, these compounds may be used in the development of new materials, such as polymers or coatings, or as intermediates in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of such compounds will depend on their specific biological targets. For example, they may inhibit enzymes by binding to the active site, block receptors by acting as antagonists, or modulate signaling pathways by interacting with key proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazine Derivatives: Other compounds with similar core structures but different substituents.
Pyrazolyl Derivatives: Compounds with pyrazolyl groups that may have similar biological activities.
Methoxybenzyl Derivatives: Compounds with methoxybenzyl groups that may share similar chemical properties.
Uniqueness
The uniqueness of the compound lies in its specific combination of substituents, which may confer unique biological activities or chemical properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C33H29N5O4S |
|---|---|
Molekulargewicht |
591.7 g/mol |
IUPAC-Name |
(2Z)-6-[(4-methoxyphenyl)methyl]-2-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C33H29N5O4S/c1-20(2)42-28-15-12-23(16-21(28)3)30-24(19-37(36-30)25-8-6-5-7-9-25)18-29-32(40)38-33(43-29)34-31(39)27(35-38)17-22-10-13-26(41-4)14-11-22/h5-16,18-20H,17H2,1-4H3/b29-18- |
InChI-Schlüssel |
SISDVRRTZNAPNZ-MIXAMLLLSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OC(C)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-[4-(hexyloxy)-3-methoxybenzylidene]-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12133776.png)
![3-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B12133785.png)
![2-amino-1-(3-fluorophenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12133786.png)

![2-[2-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12133793.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12133794.png)
![2-[(3,5-dimethylphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12133803.png)

![2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12133811.png)
![3-[(2,6-Difluorophenyl)methylthio]-4-ethyl-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12133813.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B12133845.png)
![2-(3,3-Dimethyl-2-oxo-butylsulfanyl)-3-furan-2-ylmethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12133846.png)
![5-(4-chlorophenyl)-1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12133850.png)
![N-(4-bromo-2-methylphenyl)-2-(3-ethyl-5,6-dimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12133851.png)
